REACTION_CXSMILES
|
Cl.C1COO[C:5]([O:16][CH3:17])([CH2:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][CH:9]=2)[O:4]O1>O1CCCC1>[CH:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH2:6][C:5]([O:16][CH3:17])=[O:4])=[CH:9][CH:10]=1)=[O:15]
|
Name
|
|
Quantity
|
182 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methyl 3-(4-formylphenyl)propanoate ethylenedioxy acetal
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1OOC(CCC2=CC=C(C=C2)C=O)(OC)OOC1
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ether
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.54 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |